N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound that features both bromine and chlorine substituents on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
- N-(4-Bromo-2-hydroxyphenyl)-4-chlorobenzamide
- N-(5-Bromo-2-hydroxyphenyl)-2-chlorobenzamide
Uniqueness
N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents on the benzamide structure makes it particularly interesting for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9BrClNO2 |
---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-6-12(17)11(7-9)16-13(18)8-1-4-10(15)5-2-8/h1-7,17H,(H,16,18) |
InChI Key |
YJMCANGHQPNBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.